molecular formula C15H18Cl2N2O4S2 B4408837 4-{[2,4-dichloro-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine

4-{[2,4-dichloro-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine

Cat. No. B4408837
M. Wt: 425.4 g/mol
InChI Key: IZWFYCGZUKFIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2,4-dichloro-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine, commonly known as DMTM, is a sulfonamide compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMTM is a small molecule that has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In

Mechanism of Action

The exact mechanism of action of DMTM is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the inflammatory response and cancer progression. DMTM has also been found to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects:
DMTM has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DMTM has also been found to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix and cancer metastasis. In addition, DMTM has been shown to inhibit the replication of viruses such as HIV and HCV.

Advantages and Limitations for Lab Experiments

One of the advantages of DMTM for lab experiments is its small size, which allows it to easily penetrate cell membranes. DMTM is also stable under physiological conditions, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of DMTM is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on DMTM. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as a therapeutic agent for cancer, particularly in combination with other anti-cancer drugs. In addition, further research is needed to fully understand the mechanism of action of DMTM and to optimize its synthesis method for large-scale production.
Conclusion:
DMTM is a sulfonamide compound that has shown promise as a therapeutic agent in various diseases. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a potential candidate for future drug development. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.

Scientific Research Applications

DMTM has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. DMTM has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, DMTM has been shown to have anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.

properties

IUPAC Name

(2,4-dichloro-5-morpholin-4-ylsulfonylphenyl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O4S2/c16-12-10-13(17)14(25(21,22)19-1-5-23-6-2-19)9-11(12)15(20)18-3-7-24-8-4-18/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWFYCGZUKFIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)N3CCSCC3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[2,4-dichloro-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine
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4-{[2,4-dichloro-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine
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4-{[2,4-dichloro-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine
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4-{[2,4-dichloro-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine
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4-{[2,4-dichloro-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine
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4-{[2,4-dichloro-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine

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